REACTION_CXSMILES
|
[F:1][C:2]1([F:17])[CH2:7][CH2:6][C:5]([C:10]2[CH:11]=[N:12][C:13]([CH3:16])=[N:14][CH:15]=2)([C:8]#N)[CH2:4][CH2:3]1.[OH-:18].[Na+].C[OH:21].O>>[F:1][C:2]1([F:17])[CH2:7][CH2:6][C:5]([C:10]2[CH:11]=[N:12][C:13]([CH3:16])=[N:14][CH:15]=2)([C:8]([OH:21])=[O:18])[CH2:4][CH2:3]1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
FC1(CCC(CC1)(C#N)C=1C=NC(=NC1)C)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CO.O
|
Name
|
|
Quantity
|
612 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The MeOH was removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc (3×30 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Name
|
|
Type
|
product
|
Smiles
|
FC1(CCC(CC1)(C(=O)O)C=1C=NC(=NC1)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |